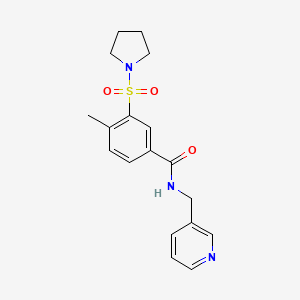![molecular formula C15H9BrN2O3 B6119347 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole](/img/structure/B6119347.png)
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. This compound is of interest to researchers due to its unique chemical structure and potential biological activities.
Wirkmechanismus
The exact mechanism of action of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole is not fully understood. However, it is believed that the compound may act by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that occurs in healthy cells as well as cancer cells. Inducing apoptosis in cancer cells can lead to the death of the cancer cells and may be an effective strategy in cancer treatment.
Biochemical and Physiological Effects:
Studies have shown that 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth. Additionally, the compound has been shown to induce the production of reactive oxygen species (ROS) in cancer cells. ROS are molecules that can cause damage to cells and can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole in lab experiments include its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, the compound has a unique chemical structure that may make it useful in the development of new drugs. However, there are also limitations to using this compound in lab experiments. The compound is difficult and expensive to synthesize, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole. One area of research is focused on the development of new drugs based on the compound's chemical structure. Researchers are also interested in exploring the compound's potential as an anticancer agent in vivo. Additionally, studies are needed to further elucidate the mechanism of action of the compound and to identify any potential side effects or toxicity.
Synthesemethoden
The synthesis of 9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole involves several steps. One of the most common methods involves the reaction of 2-nitroaniline with 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The resulting product is then reacted with 2,3-epoxypropyltrimethylammonium chloride to form the final compound.
Wissenschaftliche Forschungsanwendungen
9-bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole has been the subject of several scientific studies due to its potential applications in various fields. One area of research has been focused on the compound's potential as an anticancer agent. Studies have shown that the compound has the ability to inhibit the growth of cancer cells in vitro.
Eigenschaften
IUPAC Name |
6-bromo-15-nitro-2-oxa-12-azatetracyclo[8.6.1.03,8.013,17]heptadeca-1(16),3(8),4,6,10,13(17),14-heptaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrN2O3/c16-10-1-2-13-8(4-10)3-9-7-17-12-5-11(18(19)20)6-14(21-13)15(9)12/h1-2,4-7,17H,3H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNPUXIWAPSOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Br)OC3=CC(=CC4=C3C1=CN4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-nitro-2,11-dihydro[1]benzoxepino[4,3,2-cd]indole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6119273.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-(2-phenylethyl)piperidin-3-amine](/img/structure/B6119275.png)

![1-[2-(2-chloro-5-methylphenoxy)propanoyl]-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B6119307.png)
![2-(4-methoxyphenyl)-N-{[1-(4-pyridinylmethyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6119318.png)

![ethyl 1-({6-[(4-methyl-1,4-diazepan-1-yl)carbonyl]imidazo[2,1-b][1,3]thiazol-5-yl}methyl)-2-piperidinecarboxylate](/img/structure/B6119331.png)

![N-[1-(1,3-benzothiazol-2-yl)-3-piperidinyl]-2,6-dimethoxynicotinamide](/img/structure/B6119343.png)
![1-[2-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]-3-(1-piperidinyl)-2-propanol](/img/structure/B6119351.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-hydroxy-3-methoxybenzylidene)propanohydrazide](/img/structure/B6119359.png)
![methyl 2-[({2-[(4,5-dibromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6119366.png)
![4-(4-methoxyphenyl)-N-[2-(2-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B6119374.png)
![dimethyl 2-[(4,5-dimethoxy-2-nitrobenzoyl)amino]terephthalate](/img/structure/B6119384.png)